molecular formula C17H12ClF3N2O4 B2831522 methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate CAS No. 477888-11-2

methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate

Cat. No.: B2831522
CAS No.: 477888-11-2
M. Wt: 400.74
InChI Key: IFVRKSQUDVVAFM-XFFZJAGNSA-N
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Description

Methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate is a synthetic organic compound characterized by a propenoate ester backbone substituted with a 1,3-benzodioxol-5-ylamino group and a 3-chloro-5-(trifluoromethyl)-2-pyridinyl moiety. The (Z)-stereochemistry at the double bond suggests specific spatial arrangements critical for its biological or chemical activity. The benzodioxol group (a methylenedioxy ring) is often associated with enhanced metabolic stability and binding affinity in medicinal chemistry, while the trifluoromethyl and chloro substituents on the pyridine ring likely contribute to electron-withdrawing effects and lipophilicity, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name

methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF3N2O4/c1-25-16(24)11(15-12(18)4-9(6-23-15)17(19,20)21)7-22-10-2-3-13-14(5-10)27-8-26-13/h2-7,22H,8H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVRKSQUDVVAFM-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC2=C(C=C1)OCO2)/C3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Amination: The benzodioxole intermediate is then subjected to an amination reaction to introduce the amino group.

    Pyridine Derivative Formation: The pyridine ring with chloro and trifluoromethyl substituents can be synthesized through a series of halogenation and trifluoromethylation reactions.

    Coupling Reaction: The final step involves coupling the benzodioxole amine with the pyridine derivative through a propenoate linkage under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amines or alcohols.

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (Z)-3-(1,3-benzodioxol-5-ylamino)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-propenoate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on pyrimidin-2,4-dione derivatives (compounds 4 , 5 , and 6 ) bearing benzyloxy and methoxymethyl substituents. While these compounds share some structural motifs with the target molecule (e.g., aromatic rings and ether linkages), key differences in core structure and functional groups result in divergent physicochemical and biological properties.

Structural and Functional Differences

Feature Target Compound Evidence Compounds (4–6)
Core Structure Propenoate ester with amino linkage Pyrimidin-2,4-dione (uracil derivative)
Aromatic Substituents 1,3-Benzodioxol (electron-rich), 3-chloro-5-(trifluoromethyl)pyridine Benzyloxy and methoxymethyl groups on pyrimidine ring
Key Functional Groups Trifluoromethyl (CF₃), chloro (Cl), ester (COOCH₃) Benzyl ethers (O-benzyl), methoxymethyl (OCH₂OCH₃)
Potential Applications Likely pesticidal or kinase inhibitory activity (inferred from pyridine motifs) Nucleoside analogs or enzyme inhibitors (uracil derivatives)

Physicochemical Properties

Lipophilicity : The trifluoromethyl and chloro groups in the target compound enhance lipophilicity compared to the benzyloxy groups in compounds 4–6 , which may improve membrane permeability but reduce aqueous solubility.

Electron Effects : The electron-withdrawing CF₃ and Cl groups in the pyridine ring could stabilize negative charge density, contrasting with the electron-donating benzyloxy groups in compounds 4–6 .

Metabolic Stability : The 1,3-benzodioxol group in the target compound is resistant to oxidative metabolism, whereas the benzyloxy groups in compounds 4–6 are susceptible to enzymatic cleavage (e.g., by esterases or oxidases).

Q & A

Basic Research Question

  • NMR Spectroscopy : ¹H/¹³C NMR to verify Z-configuration (δ 6.2–6.8 ppm for propenoate vinyl protons) and benzodioxol ring integrity .
  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the trifluoromethyl group .
  • HPLC-MS : Monitor purity (>98%) and detect trace byproducts (e.g., E-isomer or dechlorinated derivatives) .

How does the Z-configuration impact biological activity compared to the E-isomer?

Advanced Research Question

  • Steric effects : The Z-isomer’s spatial orientation enhances binding to hydrophobic enzyme pockets (e.g., kinase targets) due to proximity of the benzodioxol and pyridinyl groups .
  • Solubility : Z-configuration may reduce aqueous solubility but improve membrane permeability in cellular assays .
    Method : Compare IC₅₀ values in enzyme inhibition assays (e.g., fluorescence polarization) for both isomers .

What computational methods predict electronic properties relevant to reactivity?

Advanced Research Question

  • DFT Calculations : Model HOMO/LUMO energies to identify reactive sites (e.g., electrophilic pyridinyl carbon or nucleophilic benzodioxol amino group) .
  • Molecular Dynamics : Simulate solvent interactions to optimize reaction pathways (e.g., solvation effects on trifluoromethyl group stability) .
    Validation : Cross-reference computational data with experimental NMR chemical shifts and reaction kinetics .

How can cross-coupling reactions be optimized for introducing the 3-chloro-5-(trifluoromethyl)pyridinyl moiety?

Advanced Research Question

  • Catalyst Screening : Test Pd₂(dba)₃/XPhos for Buchwald-Hartwig amination vs. Suzuki-Miyaura for aryl chloride coupling .
  • Additives : Use Cs₂CO₃ to deprotonate the amine and enhance nucleophilicity .
  • Microwave-assisted synthesis : Reduce reaction time from 24h to 2h while maintaining >90% yield .

What are common side reactions during synthesis, and how are they mitigated?

Basic Research Question

  • E/Z isomerization : Minimize by avoiding prolonged heating; use low-temperature quenching (-20°C) .
  • Trifluoromethyl hydrolysis : Employ anhydrous conditions and scavengers (e.g., molecular sieves) .
  • Pyridinyl ring chlorination loss : Use excess CuCl₂ as a chlorine source in coupling steps .

How to design assays for evaluating enzyme inhibition or receptor binding?

Advanced Research Question

  • Kinase assays : Use TR-FRET (Time-Resolved Fluorescence Energy Transfer) with recombinant kinases and ATP-competitive probes .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kₐₙ/kₒff) for the benzodioxol-5-ylamino group with target receptors .
  • Cellular uptake studies : Radiolabel the compound with ¹⁸F for PET imaging to assess bioavailability .

What role does the benzodioxol moiety play in metabolic stability?

Advanced Research Question

  • Cytochrome P450 interactions : The 1,3-benzodioxol group undergoes oxidative ring opening, generating catechol intermediates prone to glucuronidation .
  • Stabilization strategies : Introduce methyl substituents on the benzodioxol ring to block metabolic hotspots .
    Assay : Conduct microsomal stability tests (human liver microsomes) with LC-MS/MS metabolite profiling .

How to resolve spectral overlaps in NMR for structural confirmation?

Basic Research Question

  • 2D NMR Techniques : Use HSQC to distinguish overlapping vinyl (¹H δ 6.5–7.0 ppm) and pyridinyl proton signals .
  • Isotopic labeling : Synthesize ¹³C-labeled benzodioxol-5-amine to track coupling efficiency via ¹³C-¹H correlation .

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